S-Adenosyl-L-methionine disulfate tosylate

説明

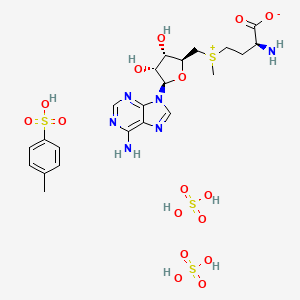

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCFCHNAIMYBAZ-XQVUROGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N6O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97540-22-2, 375798-65-5, 375798-66-6 | |

| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosylmethionine tosylate bis(sulfate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells and is a critical component of cellular metabolism.[1][2] The disulfate tosylate salt of SAMe is a stabilized form used in dietary supplements and pharmaceuticals.[3] This technical guide provides an in-depth exploration of the core mechanisms of action of S-Adenosyl-L-methionine disulfate tosylate, focusing on its roles in methylation, transsulfuration, and polyamine synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of SAMe's biochemical and physiological functions.

Core Mechanisms of Action

This compound serves as a precursor to the active compound SAMe within the body.[3][4] SAMe is a pivotal molecule in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[5][6]

Transmethylation: The Universal Methyl Donor

The most prominent role of SAMe is as the primary methyl group donor in over 40 metabolic reactions, a process essential for the synthesis and function of numerous biomolecules.[5][7][8] This process, known as transmethylation, is catalyzed by methyltransferases and is fundamental to the modification of DNA, RNA, proteins, and lipids, thereby influencing a wide array of cellular functions.[1][8][9]

The positively charged sulfur atom in SAMe's structure makes the attached methyl group highly reactive and susceptible to nucleophilic attack, facilitating its transfer to various substrates.[8] Following the donation of its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH).[9][10] SAH is a potent inhibitor of methyltransferases, and the intracellular ratio of SAMe to SAH, often referred to as the "methylation index," is a critical determinant of cellular methylation capacity.[1]

Key Methylation Reactions Involving SAMe:

-

Neurotransmitter Synthesis: SAMe is crucial for the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which are vital for mood regulation.[11][12]

-

Phospholipid Synthesis: It participates in the synthesis of phosphatidylcholine, a major component of cell membranes.[1]

-

Protein Methylation: SAMe is involved in the methylation of proteins, which can alter their function and activity.[9]

-

DNA and RNA Methylation: SAMe provides the methyl group for DNA and RNA methylation, playing a critical role in epigenetic regulation of gene expression.[5][9]

Signaling Pathway of Transmethylation

Transsulfuration: Glutathione (B108866) Synthesis

Following its role in methylation, the resulting S-adenosyl-L-homocysteine (SAH) is hydrolyzed to homocysteine.[9] Homocysteine can then enter the transsulfuration pathway, a critical route for the synthesis of the antioxidant glutathione (GSH). In this pathway, homocysteine is converted to cystathionine (B15957) and then to cysteine, which is a rate-limiting precursor for GSH synthesis.

By providing the precursor for cysteine synthesis, SAMe plays an indirect but vital role in maintaining cellular redox balance and protecting against oxidative stress.[11] This is particularly important in the liver, where the majority of SAMe is produced and consumed, and where detoxification processes heavily rely on glutathione.[5][11] Deficiencies in SAMe have been linked to reduced hepatic glutathione levels and increased susceptibility to liver injury.

Signaling Pathway of Transsulfuration

Aminopropylation: Polyamine Synthesis

SAMe is also a key player in the biosynthesis of polyamines, such as spermidine (B129725) and spermine.[1][5] This pathway, known as aminopropylation, begins with the decarboxylation of SAMe by the enzyme S-adenosylmethionine decarboxylase to form S-adenosylmethioninamine.[5] This molecule then donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine.[1][5]

Polyamines are essential for cellular growth, differentiation, and the stability of DNA and RNA.[1] The by-product of this reaction, methylthioadenosine (MTA), is also biologically active and has been suggested to have analgesic and anti-inflammatory properties, which may contribute to the clinical benefits of SAMe in conditions like osteoarthritis.[1]

Signaling Pathway of Polyamine Synthesis

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and enzymatic activity of S-Adenosyl-L-methionine.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Oral Dose, 1000 mg)

| Parameter | Men (Mean ± SD) | Women (Mean ± SD) |

| Cmax (µmol/L) | 2.37 ± 1.58 | 2.50 ± 1.83 |

| Tmax (hours) | 5.40 ± 1.14 | 5.20 ± 1.48 |

| AUC0-24 (µmol·h/L) | 8.56 ± 5.16 | 10.3 ± 8.0 |

| t1/2β (hours) | 6.06 ± 1.80 | 6.28 ± 2.60 |

Data from a study in healthy Chinese volunteers.

Table 2: Enzyme Kinetic Data for Methyltransferases with SAMe as a Substrate

| Enzyme | Substrate | Km for SAMe (µM) | Vmax | Reference |

| Methionine Adenosyltransferase (E. coli, I303V variant, immobilized) | L-methionine | 0.22 ± 0.008 | Not specified | [9] |

| Protein Methylase II (Calf Thymus) | Ribonuclease | 0.87 | Not specified | |

| L-methionine S-adenosyltransferase (Human Erythrocytes) | Methionine | Not specified | 13.9 ± 2.2 pmol/mg/h (Controls) | [12] |

| L-methionine S-adenosyltransferase (Human Erythrocytes) | Methionine | Not specified | 17.9 ± 3.7 pmol/mg/h (Parkinson's Patients) | [12] |

| G9a Histone Methyltransferase | Histone H3 | 0.76 | Not specified | |

| Tk Trm10 (tRNA methyltransferase) | tRNA-G | 3-6 | Not specified |

Table 3: Summary of Clinical Trial Outcomes for SAMe

| Condition | Trial Design | N | Dosage | Duration | Primary Outcome Measure | Key Findings | Reference |

| Major Depressive Disorder | Randomized, double-blind, placebo-controlled | 189 | 1600-3200 mg/day | 12 weeks | Change in HAM-D-17 score | No significant difference between SAMe, escitalopram (B1671245), and placebo. Response rates: SAMe 36%, escitalopram 34%, placebo 30%. Remission rates: SAMe 28%, escitalopram 28%, placebo 17%. | [12] |

| Major Depressive Disorder | Double-blind, controlled trial | 18 | Intravenous SAMe vs. oral imipramine (B1671792) | 14 days | Clinical improvement in depressive symptoms | 66% of SAMe patients showed clinically significant improvement compared to 22% of imipramine patients by week 2. | |

| Knee Osteoarthritis | 8-week, multicenter, randomized, double-blind, double-dummy | 134 | 1200 mg/day | 8 weeks | Patient's assessment of pain intensity (VAS) | No significant difference in pain relief or WOMAC index scores between SAMe and nabumetone (B1676900). | [5] |

| Chronic Liver Disease | Systematic review and meta-analysis of 12 RCTs | 705 | Varied | Varied | Liver function tests (TBIL, AST, ALT) | Significant improvements in total bilirubin (B190676) (TBIL) and aspartate transaminase (AST) levels. No significant difference in alanine (B10760859) transaminase (ALT) levels. | |

| Alcoholic Liver Disease | Double-blinded, randomized, placebo-controlled trial | 37 | 1.2 g/day | 24 weeks | Changes in serum aminotransferase levels and liver histopathology | No significant difference between SAMe and placebo in improving liver function beyond abstinence from alcohol. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of S-Adenosyl-L-methionine.

In Vitro Methyltransferase Activity Assay

This protocol describes a common method for measuring the activity of SAMe-dependent methyltransferases using a radioactive label.

Experimental Workflow for In Vitro Methyltransferase Assay

Materials:

-

Purified or recombinant methyltransferase enzyme

-

Substrate (e.g., histone H3, DNA, specific peptide)

-

S-adenosyl-L-[methyl-³H]-methionine (radioactive SAMe)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM DTT, 5 mM MgCl₂)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Scintillation fluid and counter or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the methyltransferase enzyme, substrate, and reaction buffer.

-

Initiate Reaction: Add S-adenosyl-L-[methyl-³H]-methionine to the reaction mixture to a final concentration of 1-10 µM.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separation: Separate the reaction products by SDS-PAGE.

-

Detection:

-

For protein substrates: Transfer the proteins to a PVDF membrane. Detect the incorporated radioactivity by autoradiography or by excising the protein band and measuring the radioactivity using a scintillation counter.

-

For DNA/RNA substrates: Spot the reaction mixture onto a filter paper (e.g., DE81), wash to remove unincorporated radioactive SAMe, and measure the retained radioactivity on the filter using a scintillation counter.

-

-

Data Analysis: Quantify the amount of incorporated methyl groups by comparing the radioactivity of the sample to a standard curve of known radioactivity.

Glutathione Quantification Assay

This protocol outlines a colorimetric method for the quantification of total glutathione (GSH and GSSG) in biological samples.

Materials:

-

Biological sample (tissue homogenate, cell lysate)

-

Perchloric acid for deproteinization

-

Polyamine standards (putrescine, spermidine, spermine)

-

Derivatizing agent (e.g., Dansyl chloride or o-phthalaldehyde (B127526) (OPA))

-

HPLC system with a reverse-phase C18 column and a fluorescence or UV detector

-

Mobile phase (e.g., acetonitrile (B52724) and water gradient)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in cold perchloric acid.

-

Centrifuge to remove precipitated proteins.

-

Collect the supernatant.

-

-

Standard Preparation: Prepare a series of polyamine standards of known concentrations.

-

Derivatization:

-

To an aliquot of the sample supernatant or standard, add the derivatizing agent (e.g., Dansyl chloride in acetone) and a buffer to maintain an alkaline pH.

-

Incubate the mixture in the dark at an elevated temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample or standard into the HPLC system.

-

Separate the derivatized polyamines on a C18 column using a suitable mobile phase gradient.

-

-

Detection: Detect the separated polyamines using a fluorescence detector (for OPA or dansyl derivatives) or a UV detector at the appropriate wavelength.

-

Data Analysis: Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to those of the standards.

Conclusion

This compound is a multifaceted molecule with a central role in cellular metabolism. Its mechanisms of action, primarily through transmethylation, transsulfuration, and aminopropylation, underscore its importance in a wide range of physiological processes, from gene regulation and neurotransmitter synthesis to antioxidant defense and cell growth. The quantitative data from pharmacokinetic and clinical studies, while sometimes variable, provide a foundation for understanding its therapeutic potential in conditions such as depression, osteoarthritis, and liver disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate functions of this essential molecule. A thorough understanding of SAMe's mechanism of action is crucial for the continued development of targeted and effective therapeutic strategies.

References

- 1. A long-term (two years) clinical trial with S-adenosylmethionine for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative clinical trial of S-adenosylmethionine versus nabumetone for the treatment of knee osteoarthritis: an 8-week, multicenter, randomized, double-blind, double-dummy, Phase IV study in Korean patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomised controlled trial of a self-management education program for osteoarthritis of the knee delivered by health care professionals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. cdn.mdedge.com [cdn.mdedge.com]

- 6. Safety and efficacy of S-adenosylmethionine (SAMe) for osteoarthritis | MDedge [mdedge.com]

- 7. osteoarthritis index womac: Topics by Science.gov [science.gov]

- 8. ard.bmj.com [ard.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. trial.medpath.com [trial.medpath.com]

- 11. S-Adenosylmethionine for osteoarthritis of the knee or hip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of S-adenosylmethionine (SAMe) for osteoarthritis. | Semantic Scholar [semanticscholar.org]

S-Adenosyl-L-methionine Disulfate Tosylate: A Technical Guide to its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, acting as the primary methyl group donor in a vast array of biochemical reactions. Its inherent instability, however, has historically limited its therapeutic and research applications. The development of the disulfate tosylate salt of SAMe marked a significant advancement, providing a stable and bioavailable form of this crucial metabolite. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of S-Adenosyl-L-methionine disulfate tosylate. It details the experimental protocols for its synthesis and analysis, presents quantitative data on its physicochemical properties and pharmacokinetics, and illustrates its central role in key metabolic pathways through detailed diagrams.

Discovery and Historical Development

The journey of S-Adenosyl-L-methionine began in 1952 when Giulio Cantoni first identified this "active methionine" as a key intermediate in biological transmethylation reactions.[1][2] This discovery opened the door to understanding the fundamental role of methylation in cellular processes. However, the inherent chemical instability of the SAMe molecule posed a significant challenge for its use as a therapeutic agent or a readily available research tool.[3]

To overcome this limitation, researchers focused on creating stable salt forms of SAMe. This led to the development of various salts, with the disulfate tosylate form emerging as a particularly successful formulation. This salt combines SAMe with two sulfate (B86663) groups and a p-toluenesulfonate (tosylate) group, which significantly enhances its stability, allowing for its formulation into oral dosage forms with improved shelf-life and bioavailability.[4] A significant milestone in its production was the development of detailed preparation methods, such as those outlined in patents, which describe the extraction, purification, and salt formation processes to yield a high-purity product.[5][6]

The timeline below highlights key milestones in the journey of SAMe from its discovery to its therapeutic application as the disulfate tosylate salt:

-

1952: Giulio Cantoni discovers S-Adenosyl-L-methionine and identifies its role as a methyl donor.[1]

-

1970s-1980s: Extensive research into the therapeutic potential of SAMe for conditions like depression and liver disease begins.[7]

-

Late 1980s-1990s: The development of stable salt forms, including the disulfate tosylate salt, makes oral administration of SAMe feasible and reliable.[7]

-

1999: SAMe is introduced in the United States as a dietary supplement.[1]

-

2000s-Present: Ongoing research continues to explore the therapeutic applications of this compound in various clinical areas and to develop new formulations with enhanced bioavailability.[8][9]

Physicochemical Properties and Stability

The primary advantage of the disulfate tosylate salt of SAMe lies in its enhanced stability compared to the free form of the molecule. The ionic interactions with the sulfate and tosylate counter-ions protect the reactive sulfonium (B1226848) center from degradation.

Table 1: Stability of S-Adenosyl-L-methionine and its Analogs

| Compound | Condition | Half-life (t½) | Reference |

| SAM | 100 mM Tris-d11, pH 8.0, 37°C | 11 hours | [10] |

| rac-SAM-PH (analog) | 100 mM Tris-d11, pH 8.0, 37°C | 55 hours | [10] |

Experimental Protocols

Synthesis of this compound

The following protocol is a generalized representation based on patented industrial preparation methods.[5][6] It involves the production of SAMe through microbial fermentation, followed by extraction, purification, and formation of the disulfate tosylate salt.

Experimental Workflow for SAMe Disulfate Tosylate Synthesis

Caption: A generalized workflow for the industrial production of this compound.

Protocol:

-

Fermentation and Cell Harvest: A high-SAMe-producing microbial strain (e.g., Saccharomyces cerevisiae) is cultured under optimized fermentation conditions. The cells are then harvested by centrifugation.

-

Cell Disruption and Extraction: The harvested cells are subjected to an acid-heat treatment to disrupt the cell walls and release the intracellular SAMe.

-

Purification: The crude extract is subjected to a series of purification steps, including ultrafiltration to remove large molecules and ion-exchange chromatography to isolate the positively charged SAMe.

-

Precipitation: The purified SAMe solution is treated to precipitate the SAMe, separating it from the bulk solution.

-

Salt Formation: The SAMe precipitate is dissolved in a solution containing a specific molar ratio of p-toluenesulfonic acid and sulfuric acid.[6]

-

Drying: The resulting this compound solution is dried, typically through lyophilization (freeze-drying) or vacuum drying, to yield a stable, high-purity white powder.[6]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification and stability assessment of this compound in pharmaceutical formulations.

Table 2: Example of a Validated HPLC Method for SAMe Analysis

| Parameter | Specification |

| Column | Discovery C18, 5 µm, 15 cm x 2.1 mm |

| Mobile Phase | Isocratic elution with a suitable buffer system |

| Detection | UV at 254 nm |

| Flow Rate | 1.2 mL/min |

| Sample Preparation | 20 mg of this compound in 40 mL of water, stirred for 30 min, then diluted to 50.0 mL with water. A portion of the supernatant is used after centrifugation. |

| Linearity | 20-100 µg/mL (r = 0.999) |

| Limit of Detection | 0.49 mmol/mL |

This table represents a composite of typical parameters and may require optimization for specific applications.

Pharmacokinetics and Bioavailability

Oral administration of this compound results in detectable plasma concentrations, although the oral bioavailability is relatively low.[4] Enteric coating of tablets is often employed to protect the compound from the acidic environment of the stomach and allow for dissolution and absorption in the small intestine.

Table 3: Pharmacokinetic Parameters of this compound (1000 mg Single Oral Dose in Healthy Volunteers)

| Parameter | Men (Mean ± SD) | Women (Mean ± SD) | Reference |

| Cmax (µmol/L) | 2.37 ± 1.58 | 2.50 ± 1.83 | |

| Tmax (hours) | 5.40 ± 1.14 | 5.20 ± 1.48 | |

| AUC0-24 (µmol·h/L) | 8.56 ± 5.16 | 10.3 ± 8.0 | |

| t½β (hours) | 6.06 ± 1.80 | 6.28 ± 2.60 |

Table 4: Comparative Bioavailability of Different SAMe Salt Formulations in Rats (Oral Administration)

| Formulation | AUC0-24 (µM·h) | Relative Bioavailability (vs. SAM PTS) | Reference |

| SAM Tosylate Disulfate (SAM PTS) | 5.44 | 1.00 | [3] |

| SAM Phytate | 19.67 | 3.62 | [3] |

Core Metabolic Pathways

S-Adenosyl-L-methionine is a cornerstone of cellular metabolism, participating in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation.

The SAMe Cycle and Transmethylation

The primary role of SAMe is to donate its activated methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. This process, known as transmethylation, is crucial for the regulation of gene expression, protein function, and membrane fluidity.

The SAMe Cycle

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 6. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 7. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic study of a novel oral formulation of S-adenosylmethionine (MSI-195) in healthy subjects: dose escalation, food effect and comparison to a commercial nutritional supplement product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

S-Adenosyl-L-methionine disulfate tosylate as a methyl group donor

An In-depth Technical Guide on S-Adenosyl-L-methionine Disulfate Tosylate as a Methyl Group Donor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-Adenosyl-L-methionine (SAMe) is a pivotal molecule in cellular metabolism, serving as the primary methyl group donor in a vast array of biochemical reactions. Its involvement is critical in the synthesis and regulation of hormones, neurotransmitters, nucleic acids, proteins, and phospholipids.[1] The inherent instability of the SAMe ion has been overcome by the development of stable salt forms, with this compound being a prominent, commercially available version that enhances stability for oral administration and research applications.[2][3] This guide provides a comprehensive technical overview of SAMe disulfate tosylate, focusing on its mechanism as a methyl donor, its role in key biological pathways, quantitative data, and detailed experimental protocols for its use in a research setting.

Chemical Properties and Structure

S-Adenosyl-L-methionine is a sulfonium-containing metabolite synthesized from L-methionine and adenosine (B11128) triphosphate (ATP).[4] The key to its function as a methyl donor lies in its chemical structure, specifically the positively charged sulfur atom (sulfonium ion), which makes the attached methyl group highly electrophilic and susceptible to nucleophilic attack. This facilitates the transfer of the methyl group to a wide range of substrates.[5][6] The disulfate tosylate salt form provides counter-ions that stabilize the otherwise labile SAMe molecule, preventing its degradation and ensuring its bioavailability.[7]

Table 1: Chemical Properties of S-Adenosyl-L-methionine

| Property | Value | Reference |

| Systematic IUPAC Name | (2S)-2-Amino-4-[(S)-{[(2S,3S,4R,5R)-5-(4-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}methylsulfaniumyl]butanoate | [4] |

| Common Names | S-Adenosyl-L-methionine, SAMe, AdoMet | [4] |

| CAS Number | 29908-03-0 (for SAMe ion) | [4][8] |

| Molecular Formula | C₁₅H₂₂N₆O₅S | [4] |

| Molar Mass | 398.44 g·mol⁻¹ | [4] |

| Form | This compound is a stable salt complex. | [3] |

The Methionine Cycle: Mechanism of Methyl Donation

The function of SAMe as a methyl donor is intrinsically linked to the Methionine Cycle (also known as the SAMe Cycle). This fundamental metabolic pathway ensures the continuous supply of methyl groups for cellular reactions.

The cycle proceeds in four key steps:

-

Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between L-methionine and ATP to form S-Adenosyl-L-methionine.[4][9][10]

-

Methyl Transfer: A SAMe-dependent methyltransferase enzyme facilitates the transfer of the activated methyl group from SAMe to a substrate (e.g., DNA, protein, lipid). The resulting demethylated molecule is S-adenosylhomocysteine (SAH).[4][9][10]

-

Hydrolysis: SAH hydrolase (SAHH) reversibly hydrolyzes SAH into homocysteine and adenosine.[9][10] This step is critical, as SAH is a potent inhibitor of methyltransferase enzymes.[4][11]

-

Regeneration: Methionine synthase remethylates homocysteine to regenerate methionine, utilizing a methyl group from 5-methyltetrahydrofolate (the active form of folate). This completes the cycle.[9]

The ratio of SAMe to SAH within the cell is a critical indicator of "methylation potential." A high SAMe:SAH ratio favors methyltransferase activity, whereas a low ratio (high SAH levels) leads to feedback inhibition and reduced methylation.[9]

References

- 1. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Facebook [cancer.gov]

- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 5. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosylmethionine: more than just a methyl donor - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 97540-22-2 | NA08266 [biosynth.com]

- 9. Methylation pathways [healyourmind.com.au]

- 10. noorns.com [noorns.com]

- 11. gdx.net [gdx.net]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of S-Adenosyl-L-methionine Disulfate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule found in all living cells, playing a pivotal role as a universal methyl donor and a key component in various metabolic pathways.[1][2] Its significance is underscored by its involvement in over 40 metabolic reactions, making it second only to ATP in its versatility as a cosubstrate.[1] The disulfate tosylate salt of SAMe is a stabilized form of this crucial molecule, enhancing its utility for research and therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of S-Adenosyl-L-methionine disulfate tosylate, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

While the disulfate tosylate salt form enhances the stability of SAMe, the cellular uptake and subsequent metabolism are primarily governed by the biological activity of the S-Adenosyl-L-methionine molecule itself.[1]

Cellular Uptake of S-Adenosyl-L-methionine

The cellular uptake of SAMe is a complex process, primarily influenced by its polar nature, which limits its passive diffusion across the cell membrane. Research indicates that the primary mode of transport for SAMe is paracellular, meaning it moves through the junctions between cells rather than directly through them.[4] This is supported by the low cell-to-medium concentration ratio observed at equilibrium.[4]

An alternative and significant route for the cellular assimilation of the methyl group and sulfur atom from exogenous SAMe involves its breakdown product, 5'-methylthioadenosine (MTA). SAMe can degrade into MTA, which can then readily cross the cell membrane. Once inside the cell, MTA enters the methionine salvage pathway to regenerate methionine, which is subsequently converted back into SAMe.[5]

Quantitative Data on Cellular Uptake

The following tables summarize key quantitative data related to the cellular uptake of S-Adenosyl-L-methionine.

Table 1: Apparent Permeability Coefficient (Papp) of SAMe in Caco-2 Cells

| Direction of Transport | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Reference Compound (Mannitol) Papp (x 10⁻⁶ cm/s) |

| Apical to Basolateral | 0.7 | 0.9 |

| Basolateral to Apical | 0.6 | 0.7 |

| Data from McMillan et al.[4] |

Table 2: Cellular Accumulation of SAMe

| Cell Type | Cell:Medium Ratio at Equilibrium |

| Caco-2 Cells | 0.2 - 0.5 |

| Cultured Rat Hepatocytes | 0.2 - 0.5 |

| Data from McMillan et al.[4] |

Metabolism of S-Adenosyl-L-methionine

Once inside the cell, S-Adenosyl-L-methionine is a central molecule in three crucial metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1]

Transmethylation

This is the most frequent metabolic fate of SAMe, where it donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids.[1] This process is catalyzed by methyltransferase enzymes and results in the formation of S-adenosyl-L-homocysteine (SAH).[1]

Transsulfuration

The transsulfuration pathway begins with the hydrolysis of SAH to homocysteine. Homocysteine can then be irreversibly converted to cysteine, a precursor for the synthesis of the major cellular antioxidant, glutathione.[1] This pathway is particularly active in the liver.[1]

Aminopropylation

In this pathway, SAMe is first decarboxylated to form decarboxylated SAMe (dcSAMe). This molecule then donates its aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, which are essential for cell growth and differentiation.[1] This process also generates 5'-methylthioadenosine (MTA), which can be recycled back to methionine.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex processes of SAMe metabolism and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.

Caption: Major metabolic pathways of S-Adenosyl-L-methionine.

Caption: General experimental workflow for studying cellular uptake of SAMe.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of SAMe cellular uptake and metabolism.

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

-

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Alternatively, measure the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test solution of this compound in HBSS to the apical (donor) chamber.

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

-

Transport Experiment (Basolateral to Apical):

-

Perform the same steps as above, but add the test solution to the basolateral chamber and collect samples from the apical chamber to assess active efflux.

-

-

Sample Analysis: Quantify the concentration of SAMe in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s)

-

A is the surface area of the filter membrane (cm²)

-

C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³)

-

-

Protocol 2: Quantification of Intracellular SAMe by HPLC

Objective: To measure the intracellular concentration of S-Adenosyl-L-methionine in cultured cells following treatment.

Materials:

-

Cultured cells (e.g., hepatocytes, cancer cell lines)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.2% Triton X-100 in PBS)

-

Cold methanol or ethanol

-

Perchloric acid

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with this compound at various concentrations and for different durations.

-

Cell Harvesting and Washing:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular SAMe.

-

Harvest the cells by scraping or trypsinization.

-

-

Cell Lysis and Protein Precipitation:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Precipitate proteins by adding an equal volume of cold perchloric acid (e.g., 0.8 M) and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

-

Sample Preparation for HPLC:

-

Carefully collect the supernatant containing the intracellular metabolites.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Mobile Phase: A common mobile phase consists of a gradient of a buffer (e.g., 50 mM sodium phosphate, pH 2.8) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Detection: Monitor the absorbance at 254 nm.

-

Quantification: Determine the concentration of SAMe in the sample by comparing the peak area to a standard curve generated with known concentrations of this compound.

-

-

Data Normalization: Normalize the intracellular SAMe concentration to the total protein content of the cell lysate (determined by a protein assay like the Bradford or BCA assay) or to the cell number.

Conclusion

This technical guide provides a foundational understanding of the cellular uptake and metabolism of this compound. The presented quantitative data highlights the challenges in its direct cellular entry and emphasizes the importance of its metabolic pathways. The detailed experimental protocols offer a starting point for researchers to design and execute robust studies to further elucidate the multifaceted roles of this vital molecule in cellular function and its potential as a therapeutic agent. The provided visualizations of the metabolic pathways and experimental workflows serve as a clear and concise reference for understanding these complex processes. Further research into carrier-mediated transport systems and the development of more lipophilic prodrugs may pave the way for enhanced cellular delivery and therapeutic efficacy of S-Adenosyl-L-methionine.

References

- 1. This compound | 97540-22-2 | Benchchem [benchchem.com]

- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]

S-Adenosyl-L-methionine Disulfate Tosylate in Gene Expression Studies: A Technical Guide

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring and essential biomolecule synthesized from adenosine (B11128) triphosphate (ATP) and methionine. It serves as the primary methyl group donor in over 40 metabolic reactions, making it a pivotal cosubstrate in cellular processes, second only to ATP in its versatility.[1] The biological activity of SAMe is intrinsically linked to its role in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1]

In the context of gene expression, SAMe's function as a universal methyl donor is paramount. It provides the methyl groups required for the epigenetic modification of DNA and histone proteins. These modifications are fundamental to regulating gene expression without altering the underlying DNA sequence. However, SAMe is an inherently unstable molecule. For experimental and therapeutic use, it is stabilized as a salt. The S-Adenosyl-L-methionine disulfate tosylate form is a stable complex that readily converts to the active SAMe compound within cells, ensuring its bioavailability for research applications. This guide provides an in-depth overview of the mechanisms, protocols, and applications of SAMe disulfate tosylate in the study of gene expression.

Core Mechanisms: The Role of SAMe in Epigenetic Regulation

Epigenetic regulation is a primary driver of differential gene expression, and SAMe is at the heart of this process. It fuels the methylation reactions that determine whether genes are activated or silenced.

DNA Methylation

DNA methylation is a core epigenetic mark that typically leads to transcriptional repression when it occurs in the promoter region of a gene. The process is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs). These enzymes transfer a methyl group from SAMe to the 5th carbon of a cytosine residue, primarily within CpG dinucleotides. This covalent modification can block the binding of transcription factors or recruit repressor proteins, effectively silencing gene expression.

References

Methodological & Application

Application Notes and Protocols: S-Adenosyl-L-methionine Disulfate Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism as the primary methyl group donor in a wide array of biochemical reactions.[1][2][3] The disulfate tosylate salt of S-Adenosyl-L-methionine (SAM-e) is a stabilized form of this crucial biomolecule, making it a reliable reagent for laboratory research.[1][4] This stable form is essential for studying methylation processes that are fundamental to the modification of biomolecules such as DNA, RNA, proteins, and lipids, thereby influencing numerous cellular functions.[1][2] SAM-e is involved in three major metabolic pathways: transmethylation, transsulfuration, and polyamine biosynthesis.[5][6] Its applications in research are extensive, ranging from investigations into epigenetic regulation and cancer to studies on liver disease, osteoarthritis, and neurological disorders like depression.[1][7][8]

S-Adenosyl-L-methionine disulfate tosylate is a white to off-white, hygroscopic powder that is freely soluble in water.[9][10] Its enhanced stability compared to the native SAMe molecule makes it suitable for use in various experimental settings.[1][4]

Physicochemical Properties and Solubility

Proper handling and storage of this compound are critical for maintaining its stability and biological activity. It is a hygroscopic powder and should be stored in a cool, dry place, protected from light, at temperatures between 2°C and 8°C.[11] It is recommended to allow the product to equilibrate to room temperature in a dry environment before opening to prevent condensation.[4]

| Property | Value | Citation(s) |

| Appearance | White to off-white crystalline powder | [9][10] |

| Molecular Formula | C22H34N6O16S4 | [11] |

| Molecular Weight | 766.8 g/mol | [11] |

| Solubility in Water | Freely soluble / 100 mg/mL (130.41 mM) / 33.33 mg/mL (43.47 mM) | [9][12] |

| Storage | 2°C - 8°C, protect from light | [11] |

Key Signaling Pathways

S-Adenosyl-L-methionine is a key regulator of numerous signaling pathways, primarily through its role as a universal methyl donor.

The SAM Cycle and Methylation

The central role of SAM-e is in the SAM cycle, where it donates its methyl group to a vast number of substrates, including DNA, RNA, proteins, and lipids.[2] This process, known as transmethylation, is catalyzed by SAM-dependent methyltransferases and results in the formation of S-adenosylhomocysteine (B1680485) (SAH).[2] The ratio of SAM to SAH is a critical determinant of the cell's methylation potential.[13]

PI3K/AKT/FOXO3a Signaling Pathway

Recent studies have shown that SAM-e can influence cell senescence through the PI3K/AKT/FOXO3a signaling cascade.[5] This pathway is crucial for regulating cell survival, growth, and proliferation.

Experimental Protocols

The following are generalized protocols for common experimental applications of this compound. Researchers should optimize these protocols for their specific cell lines or experimental models.

General Experimental Workflow

A typical workflow for in vitro studies investigating the effects of SAM-e involves cell culture, treatment, and subsequent analysis of cellular responses.

Cell Proliferation and Viability Assay

Objective: To assess the effect of SAM-e on the proliferation and viability of cultured cells.

Materials:

-

This compound

-

Cultured cells (e.g., HepG2 human hepatocellular carcinoma cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTS assay kit

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of SAM-e in sterile water or culture medium. Further dilute the stock solution to desired final concentrations (e.g., 5-40 µg/mL).[12]

-

Remove the old medium from the wells and replace it with a fresh medium containing the different concentrations of SAM-e. Include a vehicle control (medium without SAM-e).

-

Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay by Flow Cytometry

Objective: To determine if SAM-e induces apoptosis in cultured cells.

Materials:

-

This compound

-

Cultured cells (e.g., Cal-33 and JHU-SCC-011 head and neck squamous cell carcinoma cells)[7]

-

6-well cell culture plates

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of SAM-e (e.g., 300 µM) for a specified duration (e.g., 24 or 48 hours).[7] Include a vehicle control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration (Wound Healing) Assay

Objective: To evaluate the effect of SAM-e on cell migration.

Materials:

-

This compound

-

Cultured cells (e.g., Cal-33 and JHU-SCC-011 cells)[12]

-

6-well cell culture plates

-

Sterile 200 µL pipette tip

Protocol:

-

Seed cells in 6-well plates and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of SAM-e (e.g., 300 µM) or vehicle control.[12]

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A decrease in wound closure in SAM-e treated cells compared to control indicates an inhibitory effect on cell migration.

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies involving S-Adenosyl-L-methionine.

Table 1: Quantitative Analysis of SAM and SAH in Biological Samples

| Analytical Method | Sample Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Citation(s) |

| LC-MS/MS | Mouse Embryos | SAM | 10 nmol/L | 0.02 µM | - | [13] |

| LC-MS/MS | Mouse Embryos | SAH | 2.5 nmol/L | 0.01 µM | - | [13] |

| LC-MS/MS | Human Plasma | SAM | 5 nM | 10 nM | ~50% | [14] |

| LC-MS/MS | Human Plasma | SAH | 1 nM | 3 nM | ~50% | [14] |

| Capillary Electrophoresis | Dietary Supplements | SAM | 0.5 µg | 2 µg | 97.9% | [15] |

| HPLC-UV | Dietary Supplements | SAM | - | - | 97.4–100.9% | [16] |

| HPLC-UV | Mouse Tissue | SAM | 22 pmol | 55 pmol | >98% | [15] |

| HPLC-UV | Mouse Tissue | SAH | 20 pmol | 50 pmol | >98% | [15] |

Table 2: In Vitro and In Vivo Experimental Dosing

| Experimental Model | Application | SAM-e Concentration/Dose | Duration | Observed Effect | Citation(s) |

| Cal-33 and JHU-SCC-011 cells | Apoptosis and Cell Cycle Arrest | 300 µM | 24 or 48 hours | Induced apoptosis and cell cycle arrest. | [7] |

| Cal-33 and JHU-SCC-011 cells | Cell Migration | 300 µM | 24 hours | Decreased cell migration. | [12] |

| Human A549 lung cancer cells | Regulation of DNMTs | 5-40 µg/mL | 48 hours | Modulated the expression of DNMTs, protecting the anticancer effect of 5-FU. | [12] |

| Rat model of epilepsy | Antiepileptic and memory-enhancing effects | 50 and 100 mg/kg (p.o.) | - | Showed antiepileptic, memory-enhancing, and antioxidant properties. | [7] |

| Mouse model of ASD | Prevention of ASD-like behaviors | 30 mg/kg (p.o.) | 3 days | Prevented ASD-like behaviors induced by valproic acid exposure. | [7] |

| Human clinical trials | Depression treatment | 200-1600 mg/day | - | Superior to placebo and as effective as tricyclic antidepressants. | [17][18] |

Conclusion

This compound is a valuable research tool for investigating a wide range of cellular processes. Its stability and well-characterized role as a universal methyl donor make it indispensable for studies in epigenetics, cancer biology, neurobiology, and metabolic diseases. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the multifaceted roles of SAM-e in health and disease. Careful consideration of dosage, treatment duration, and appropriate analytical methods is crucial for obtaining reliable and reproducible results.

References

- 1. This compound | 97540-22-2 | Benchchem [benchchem.com]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nccih.nih.gov [nccih.nih.gov]

- 9. This compound, USP (Dietary Supplement Grade) [medisca.com]

- 10. Ademetionine Disulfate Tosylate Or this compound BP EP USP CAS 97540-22-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. This compound | 97540-22-2 | NA08266 [biosynth.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. drugs.com [drugs.com]

Application Notes and Protocols for S-Adenosyl-L-methionine disulfate tosylate (SAMe) Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a critical biological molecule that functions as the primary methyl group donor in a vast array of cellular reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] The disulfate tosylate salt of SAMe is a stabilized form of this otherwise unstable molecule, making it suitable for research and therapeutic applications.[2][3] This document provides detailed application notes and protocols for the preparation and use of S-Adenosyl-L-methionine disulfate tosylate solutions in a research setting.

Physicochemical Properties and Solubility

This compound is a white to off-white, hygroscopic crystalline powder.[4] It is freely soluble in water and soluble in organic solvents such as DMSO and ethanol.[4] Due to its hygroscopic nature, it should be stored in a tightly sealed container at -20°C, away from moisture.[5]

Table 1: Solubility of this compound

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Water (H₂O) | 33.33 mg/mL[5] | 43.47 mM | Ultrasonic treatment may be needed to fully dissolve.[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 50 mg/mL[5] | ≥ 65.21 mM | "≥" indicates that the saturation point was not reached at this concentration.[5] |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL[5] | 130.41 mM | Ultrasonic treatment may be required.[5] |

| Ethanol | ~10 mg/mL | ~13.04 mM | |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[5] | ≥ 3.26 mM | For in vivo applications.[5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[5] | ≥ 3.26 mM | For in vivo applications.[5] |

Stability of SAMe Solutions

SAMe is notoriously unstable in aqueous solutions, particularly at neutral to alkaline pH and at physiological temperatures (37°C). The primary degradation products are 5'-methylthioadenosine (MTA) and homoserine lactone. The disulfate tosylate salt form provides enhanced stability compared to other salts. However, for experimental purposes, it is crucial to prepare solutions fresh and use them immediately. If storage is necessary, aliquoting and storing at -80°C is recommended for up to one month, although some degradation may still occur.[5]

Table 2: Stability of S-Adenosyl-L-methionine in Aqueous Solution

| Temperature | pH | Half-life | Reference |

| 37°C | 7.5 | 16-42 hours | [6] |

| 30°C | 7.0 | Significant degradation observed after 48 hours | [7] |

| 30°C | 6.0 | More stable than at pH 7.0 | [7] |

| 4°C | Acidic (e.g., pH 4-5) | Relatively stable | [4] |

| -20°C (in solvent) | Not specified | 1 month[5] | [5] |

| -80°C (in solvent) | Not specified | 6 months[5] | [5] |

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution for Cell Culture

Materials:

-

This compound powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes or vials

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex briefly to dissolve the powder. If necessary, use a sterile ultrasonic water bath for a short period to aid dissolution.

-

Once fully dissolved, draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile microcentrifuge tube or vial. This step is crucial to ensure the sterility of the stock solution for cell culture applications.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Use the freshly prepared stock solution immediately or store at -80°C for short-term storage (up to one month is recommended for optimal activity).

Protocol 2: Dosing Cells in Culture with SAMe

Materials:

-

Sterile stock solution of this compound (from Protocol 1)

-

Cell culture medium appropriate for the cell line

-

Cells plated in multi-well plates or flasks

Procedure:

-

Thaw an aliquot of the sterile SAMe stock solution on ice.

-

Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to treat cells with 100 µM SAMe in 1 mL of medium, add 1 µL of a 100 mM stock solution.

-

Gently add the calculated volume of the SAMe stock solution to the cell culture medium in each well or flask.

-

Gently swirl the plate or flask to ensure even distribution of the compound.

-

Return the cells to the incubator for the desired treatment period.

-

For time-course experiments, prepare a master mix of the SAMe-containing medium to ensure consistent dosing across all time points.

Protocol 3: In Vitro Methyltransferase Assay

Materials:

-

This compound

-

Methyltransferase enzyme of interest

-

Methyl-acceptor substrate (e.g., histone, DNA, small molecule)

-

Assay buffer (e.g., Tris-HCl, HEPES)

-

Detection reagent (e.g., radiolabeled SAMe ([³H]-SAMe) and scintillation counting, or a coupled enzymatic assay that detects the product S-adenosyl-L-homocysteine (SAH))

Procedure (Example using a colorimetric coupled assay):

-

Prepare a stock solution of SAMe in an appropriate assay buffer. The final concentration in the assay will typically be in the low micromolar range.

-

Prepare solutions of the methyltransferase and the methyl-acceptor substrate in the assay buffer.

-

In a 96-well plate, add the assay buffer, the methyl-acceptor substrate, and the methyltransferase enzyme to each well.

-

Initiate the reaction by adding the SAMe solution to each well.

-

Include appropriate controls, such as a no-enzyme control and a no-substrate control.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

At specified time points, or continuously, measure the formation of the reaction product (SAH or a downstream product of the coupled reaction) using a plate reader at the appropriate wavelength.

-

Calculate the enzyme activity based on the rate of product formation.

Mandatory Visualizations

Caption: The S-Adenosyl-L-methionine (SAMe) cycle and transsulfuration pathway.

Caption: Experimental workflow for treating cultured cells with SAMe.

Caption: General experimental workflow for an in vivo study with SAMe.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ijmr.net.in [ijmr.net.in]

- 3. uspnf.com [uspnf.com]

- 4. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 5. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tackling In Vivo Experimental Design [modernvivo.com]

S-Adenosyl-L-methionine Disulfate Tosylate: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule found in all living cells, is a critical cosubstrate involved in numerous vital cellular processes.[1][2] Its significance in cellular metabolism is considered second only to adenosine (B11128) triphosphate (ATP).[3] SAMe primarily functions as the universal methyl donor in over 40 known metabolic reactions, transferring its methyl group to various acceptor molecules, including DNA, RNA, proteins, and lipids.[1][3] This process of methylation is fundamental to the epigenetic regulation of gene expression, cell signaling, and maintenance of cellular homeostasis.[1][3]

The disulfate tosylate salt form of SAMe provides enhanced stability, making it a reliable reagent for in vitro studies.[3] This document provides detailed application notes and protocols for the use of S-Adenosyl-L-methionine disulfate tosylate in cell culture experiments, targeting researchers and professionals in drug development.

Mechanism of Action and Key Cellular Roles

SAMe is a pivotal molecule at the intersection of three major metabolic pathways:

-

Transmethylation: As the principal methyl donor, SAMe is essential for the methylation of a vast array of molecules, influencing epigenetic regulation and protein function.[3][4] The ratio of SAMe to its demethylated product, S-adenosyl-L-homocysteine (SAH), is a critical indicator of the cell's methylation capacity.[3]

-

Transsulfuration: This pathway, particularly active in the liver, leads to the synthesis of cysteine and subsequently glutathione (B108866) (GSH), a major cellular antioxidant.[2][4]

-

Polyamine Synthesis: SAMe is a precursor for the synthesis of polyamines like spermidine (B129725) and spermine, which are crucial for cell growth, differentiation, and proliferation.[1][4]

Dysregulation of SAMe levels has been implicated in various disease states, including liver disease and cancer.[3][5] In a research context, SAMe has been shown to have anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various cell culture experiments using this compound.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Cal-33 (Head and Neck Squamous Carcinoma) | 300 µM | 24 h | ~10% apoptotic cells, decreased migration, decreased expression of cyclins B1, E1, and D1 | [7] |

| JHU-SCC-011 (Head and Neck Squamous Carcinoma) | 300 µM | 48 h | ~3% apoptotic cells, decreased migration, decreased expression of cyclins B1, E1, and D1 | [7] |

| HepG2 (Hepatocellular Carcinoma) | 0.5 mM, 1.0 mM, 2.0 mM | 24 h | Dose-dependent increase in the percentage of cells in the S phase of the cell cycle, up-regulation of MCM3, MCM4, and E2F1 genes and proteins | [2] |

| AML12 (Mouse Hepatocyte) | 1.0 mM, 2.0 mM | 24 h | Significant increase in the percentage of cells in the S phase of the cell cycle | [2] |

| A549 (Human Lung Cancer) | 5-40 µg/mL | 48 h | Protects the anticancer effect of 5-FU by regulating the expression of DNMTs | [7] |

Key Signaling Pathways Influenced by SAMe

SAMe has been shown to modulate several critical signaling pathways involved in cell fate and function.

Caption: Key signaling pathways modulated by SAMe.

Experimental Protocols

General Workflow for Cell Culture Experiments with SAMe

Caption: General experimental workflow for SAMe treatment.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filter (0.22 µm)

Procedure:

-

Determine the desired stock concentration. A common stock concentration is 100 mM.

-

Weigh the required amount of SAMe powder in a sterile microcentrifuge tube. The molecular weight of this compound is 766.8 g/mol .

-

Add the appropriate volume of sterile water or DMSO to achieve the desired concentration. Note that solubility in water is approximately 33.33 mg/mL and in DMSO is ≥ 50 mg/mL.[8]

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Cell Treatment and Proliferation Assay (MTS-based)

Materials:

-

Cells of interest (e.g., HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of SAMe in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0 mM, 0.5 mM, 1.0 mM, 2.0 mM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SAMe. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cells of interest (e.g., Cal-33)

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of SAMe (e.g., 300 µM) and a vehicle control for the specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound is a valuable tool for investigating a wide range of cellular processes in vitro. Its role as a universal methyl donor and its involvement in key metabolic pathways make it a compound of interest for research in areas such as cancer biology, epigenetics, and liver disease. The protocols and data presented here provide a foundation for researchers to design and execute robust cell culture experiments to further elucidate the multifaceted roles of SAMe in cellular health and disease.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. S-Adenosylmethionine Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 97540-22-2 | Benchchem [benchchem.com]

- 4. portlandpress.com [portlandpress.com]

- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ebiocell.com [ebiocell.com]

S-Adenosyl-L-methionine Disulfate Tosylate: In Vivo Administration Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism, primarily as a universal methyl group donor in a process called methylation. It is involved in the synthesis and regulation of numerous key molecules, including proteins, phospholipids, DNA, and neurotransmitters. The disulfate tosylate salt of SAMe is a stabilized form used in both preclinical research and clinical applications. These application notes provide an overview of the in vivo administration of S-Adenosyl-L-methionine disulfate tosylate, including detailed protocols, quantitative data, and insights into its mechanisms of action.

Applications

This compound has been investigated for its therapeutic potential in a variety of conditions, including:

-

Liver Disease: SAMe is crucial for hepatocyte function and protection. It serves as a precursor for the antioxidant glutathione, which helps protect liver cells from damage induced by toxins, alcohol, and certain medical conditions.[1][2]

-

Osteoarthritis: Research suggests that SAMe may have analgesic and anti-inflammatory effects, and it may also stimulate the production of proteoglycans, which are essential components of cartilage.

-

Depression and Neurological Disorders: As a methyl donor, SAMe is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are implicated in mood regulation.[3] Its role in maintaining neuronal health is also under investigation for conditions like Alzheimer's disease and epilepsy.[3]

-

Cancer: SAMe's role in DNA methylation suggests its potential as an anti-cancer agent, as it may influence the expression of oncogenes and tumor suppressor genes.[3]

Data Presentation

Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic properties of S-Adenosyl-L-methionine (SAMe) following oral and intravenous administration of its disulfate tosylate salt in healthy human volunteers.

| Parameter | Oral Administration (1000 mg) - Men | Oral Administration (1000 mg) - Women | Intravenous Administration (1000 mg) - Men | Intravenous Administration (1000 mg) - Women |

| Cmax (µmol/L) | 2.37 (± 1.58) | 2.50 (± 1.83) | 127 (± 49) | 211 (± 94) |